4-(4-Fluorophenyl)-2-methylbutan-1-amine
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Overview
Description
4-(4-Fluorophenyl)-2-methylbutan-1-amine is an organic compound that belongs to the class of phenethylamines It features a fluorine atom attached to the para position of the phenyl ring, which is connected to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-methylbutan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Grignard Reaction: The 4-fluorobenzaldehyde is reacted with a Grignard reagent, such as methylmagnesium bromide, to form 4-(4-fluorophenyl)-2-methylbutan-1-ol.
Amination: The alcohol is then converted to the corresponding amine using reagents like ammonium chloride and sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-2-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with stimulant and entactogenic effects.
4-Fluoromethylphenidate: A stimulant drug that acts as a dopamine reuptake inhibitor.
4-Fluorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
Uniqueness
4-(4-Fluorophenyl)-2-methylbutan-1-amine is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and a butan-1-amine chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16FN |
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Molecular Weight |
181.25 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-7,9H,2-3,8,13H2,1H3 |
InChI Key |
ZCBSPMWXFLGAOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)CN |
Origin of Product |
United States |
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